![molecular formula C20H18N2O5 B2818652 2-((2-Methoxyphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate CAS No. 899725-11-2](/img/structure/B2818652.png)
2-((2-Methoxyphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate
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Description
2-((2-Methoxyphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate is a synthetic compound that has gained interest in scientific research due to its potential applications in various fields. This compound is also known as MAOC or MPAIC and has been synthesized using various methods.
Scientific Research Applications
Synthesis and Reactivity
One of the scientific research applications of related compounds to "2-((2-Methoxyphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate" involves the synthesis and investigation of their chemical reactivity. For instance, the acetylation of related compounds and their subsequent reactions with various amines and bifunctional nucleophiles lead to the formation of diverse nitrogen heterocyclic compounds, such as pyrazoles, pyrimidines, and pyridopyrimidines. These reactions showcase the potential of these compounds as building blocks in synthetic organic chemistry for constructing complex molecular architectures with potential biological activities (Farouk, Ibrahim, & El-Gohary, 2021).
Biological Evaluation
Another significant application is in the realm of biological evaluation, where derivatives of similar compounds have been synthesized and assessed for their cytotoxic activities against cancer cell lines. This includes the development of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, which have shown in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting their potential as anticancer agents (Hassan, Hafez, & Osman, 2014).
Novel Heterocyclic Compounds Synthesis
The synthesis of novel heterocyclic compounds is also a key application area. For example, the creation of 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones from related ester compounds showcases the versatility of these chemicals in generating new heterocyclic structures with potential pharmacological properties (Koza et al., 2013).
Antiproliferative Activity
Furthermore, certain compounds structurally related to "2-((2-Methoxyphenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate" have been synthesized and found to exhibit significant antiproliferative activity against cancer cell lines. The synthesis of these compounds and their structural characterization provide a foundation for further exploration of their biological activities and mechanisms of action (Lu et al., 2021).
properties
IUPAC Name |
[2-(2-methoxyanilino)-2-oxoethyl] 3-acetylindolizine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-13(23)17-11-14(16-8-5-6-10-22(16)17)20(25)27-12-19(24)21-15-7-3-4-9-18(15)26-2/h3-11H,12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXJFIPZTCOUDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C2N1C=CC=C2)C(=O)OCC(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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